alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol
Description
Chemical Structure and Properties The compound α,α-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol (CAS: 94200-24-5) is a naphthalene derivative with a methanol group at position 1 of the naphthalene core. It features two 4-(diethylamino)phenyl groups at the α-positions and a 4-ethoxyphenylamino substituent at position 4 .
Properties
CAS No. |
94158-48-2 |
|---|---|
Molecular Formula |
C39H45N3O2 |
Molecular Weight |
587.8 g/mol |
IUPAC Name |
bis[4-(diethylamino)phenyl]-[4-(4-ethoxyanilino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C39H45N3O2/c1-6-41(7-2)32-21-15-29(16-22-32)39(43,30-17-23-33(24-18-30)42(8-3)9-4)37-27-28-38(36-14-12-11-13-35(36)37)40-31-19-25-34(26-20-31)44-10-5/h11-28,40,43H,6-10H2,1-5H3 |
InChI Key |
ZINZGONCUCSXAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=CC=C(C4=CC=CC=C43)NC5=CC=C(C=C5)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic Substitution Reactions: Introduction of diethylamino and ethoxyphenyl groups to the naphthalene core.
Reduction Reactions: Reduction of intermediate compounds to achieve the desired functional groups.
Condensation Reactions: Formation of the final compound through condensation of intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting nitro groups to amines.
Substitution: Aromatic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights critical differences between the target compound and its closest structural analogs:
Functional Group Impact on Properties
Amino Group Substitution The ethoxyphenylamino group in the target compound introduces an electron-donating ethoxy (-OCH2CH3) moiety, which may redshift absorption spectra compared to the ethylamino (-NHCH2CH3) group in Solvent Blue 5 .
Molecular Weight and Polarity
- The target compound’s higher estimated molecular weight (~550 vs. 495.71 for Solvent Blue 5) suggests increased molecular rigidity, which could enhance thermal stability .
- Solvent Blue 4’s lower molecular weight (487.64) correlates with faster diffusion in thin-layer chromatography applications .
Data Tables
Table 1: Substituent Comparison
| Position on Naphthalene | Target Compound | Solvent Blue 5 | Solvent Blue 4 |
|---|---|---|---|
| 1 | -CH2OH | -CH2OH | -CH2OH |
| α-Positions | 4-(diethylamino)phenyl (×2) | 4-(diethylamino)phenyl (×2) | 4-(dimethylamino)phenyl (×2) |
| 4 | 4-ethoxyphenylamino | ethylamino | phenylamino |
Biological Activity
alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol is a synthetic compound belonging to the class of naphthalene derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological properties. The presence of diethylamino and ethoxyphenyl groups suggests potential interactions with biological targets, enhancing its bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Properties : Many naphthalene derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress is a common feature among naphthalene derivatives.
- Antimicrobial Effects : Some studies suggest that these compounds can exhibit antimicrobial properties against various pathogens.
Anticancer Activity
A study highlighted the discovery of naphthalene derivatives as potent inducers of apoptosis. For instance, a related compound demonstrated an EC50 value of 37 nM in T47D breast cancer cells, indicating strong antiproliferative activity . This suggests that this compound may exhibit similar effects due to its structural similarities.
The mechanism by which naphthalene derivatives exert their anticancer effects typically involves:
- Cell Cycle Arrest : Compounds can induce cell cycle arrest at specific phases, leading to apoptosis.
- Inhibition of Tubulin Polymerization : This action disrupts mitotic spindle formation, essential for cell division .
Antioxidant Properties
Research has shown that naphthalene derivatives can act as antioxidants by modulating reactive oxygen species (ROS) levels. The redox-active nature of these compounds allows them to participate in cellular redox cycles, potentially protecting cells from oxidative damage .
Data Tables
| Biological Activity | IC50/EC50 Values | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Anticancer | 37 nM | T47D | Apoptosis induction |
| Antioxidant | Not specified | Various | ROS modulation |
| Antimicrobial | Not specified | Various pathogens | Inhibition of microbial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
